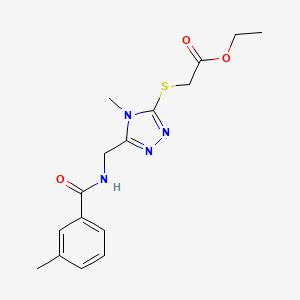

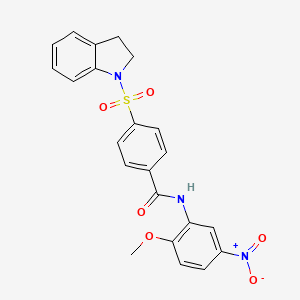

![molecular formula C7H16N2O2S B2647430 [Propyl(sulfamoyl)amino]methylcyclopropane CAS No. 1251143-38-0](/img/structure/B2647430.png)

[Propyl(sulfamoyl)amino]methylcyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

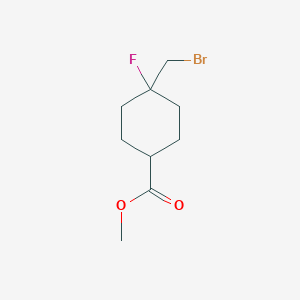

“[Propyl(sulfamoyl)amino]methylcyclopropane” is a complex organic compound. It likely contains a propyl group (a three-carbon chain), a sulfamoyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom), an amino group (a nitrogen atom bonded to two hydrogen atoms), and a methylcyclopropane group (a three-carbon ring with a methyl group attached) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropane ring and the introduction of the propyl, sulfamoyl, and amino groups . The exact methods would depend on the specific reactions and reagents used .Molecular Structure Analysis

Cyclopropane is a three-membered carbon ring, which is known to be highly strained and reactive . The addition of a methyl group would create methylcyclopropane . The propyl, sulfamoyl, and amino groups would likely be attached to different carbons on the cyclopropane ring .Chemical Reactions Analysis

Cyclopropane and its derivatives are known to undergo a variety of chemical reactions due to the strain in the three-membered ring . These can include ring-opening reactions and reactions with various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure . Cyclopropane and its derivatives are known to be highly reactive due to the strain in the three-membered ring .科学的研究の応用

Biochemical Roles and Synthetic Applications

S-adenosylmethionine (SAM) Utilization : SAM, a biological sulfonium compound, is known for its role as a major biological methyl donor, involved in the synthesis of cyclopropyl fatty acids among other reactions. The electrophilic character of carbon centers adjacent to SAM's positively charged sulfur atom drives these reactions, showcasing the intricate biochemical applications of cyclopropane derivatives (Fontecave, Atta, & Mulliez, 2004).

Synthesis of Conformationally Restricted Analogues : Cyclopropane derivatives have been utilized in the synthesis of conformationally restricted analogues of histamine, highlighting their application in developing biologically active compounds with improved activity profiles due to restricted conformation (Kazuta, Matsuda, & Shuto, 2002).

Potential Therapeutic Applications

Antidepressant and Anxiolytic Actions : Cyclopropane derivatives, such as 1-aminocyclopropanecarboxylates, have shown potential as novel antidepressant and anxiolytic agents in animal models, indicating their therapeutic relevance in psychiatric disorders (Trullás, Folio, Young, Miller, Boje, & Skolnick, 1991).

Antimicrobial Agents : Novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety have been synthesized, including compounds incorporating cyclopropane structures. These compounds have demonstrated promising antimicrobial activities, pointing to their potential as therapeutic agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthetic Methodologies and Chemical Properties

- Stereoselective Synthesis : Research has focused on the stereoselective synthesis of cyclopropane derivatives, providing insights into methodologies that can be applied for the development of compounds with specific stereochemical configurations. These methodologies have implications for the synthesis of biologically active molecules and potential pharmaceuticals (Sakae, Matsuda, Hirano, Satoh, & Miura, 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[propyl(sulfamoyl)amino]methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-2-5-9(12(8,10)11)6-7-3-4-7/h7H,2-6H2,1H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEZOSHAEBWEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-N-propylaminosulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

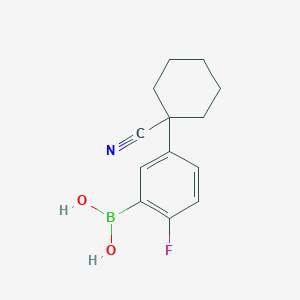

![5-[(4-Methylbenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2647351.png)

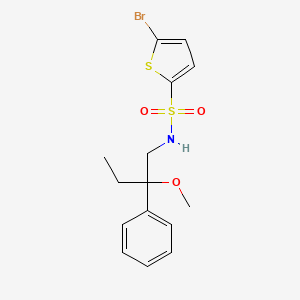

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2647358.png)

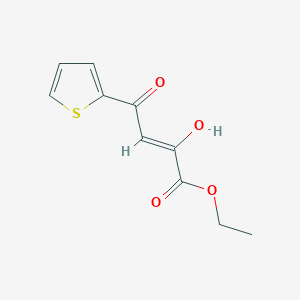

![Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2647363.png)